2-(4-(N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)sulfamoyl)phenoxy)acetamide
Description
This compound (CAS: 2034574-58-6) features a sulfamoylphenoxy-acetamide scaffold linked to a 2,3-dihydrobenzofuran-substituted propan-2-yl group. The phenoxy-acetamide backbone is common in anti-inflammatory and receptor-targeting agents, suggesting possible therapeutic applications.
Properties
IUPAC Name |
2-[4-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-ylsulfamoyl]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-13(10-14-2-7-18-15(11-14)8-9-25-18)21-27(23,24)17-5-3-16(4-6-17)26-12-19(20)22/h2-7,11,13,21H,8-10,12H2,1H3,(H2,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKDYMBJUFRRDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)sulfamoyl)phenoxy)acetamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkene under acidic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the benzofuran derivative with a sulfonamide in the presence of a base such as triethylamine.
Attachment of the Phenoxyacetamide: The final step involves the coupling of the sulfamoyl-substituted benzofuran with 4-hydroxyphenoxyacetamide using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of benzofuran-2,3-dione derivatives.
Reduction: Reduction of the sulfamoyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the corresponding amine.
Substitution: The phenoxyacetamide group can participate in nucleophilic substitution reactions, where the acetamide moiety can be replaced by other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Sodium hydroxide, potassium carbonate, in polar aprotic solvents like DMF (dimethylformamide).
Major Products
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, 2-(4-(N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)sulfamoyl)phenoxy)acetamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its structural features suggest it could interact with various biological targets, offering therapeutic benefits in treating diseases such as cancer, inflammation, and infections.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and advanced polymers.
Mechanism of Action
The mechanism of action of 2-(4-(N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)sulfamoyl)phenoxy)acetamide involves its interaction with specific molecular targets. The benzofuran moiety may bind to enzyme active sites or receptor pockets, while the sulfamoyl group can form hydrogen bonds or electrostatic interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Sulfamoyl/Acetamide Motifs
a) N-(4-(N-(Benzofuran-5-yl)sulfamoyl)phenyl)acetamide (4s)
- Structure: Shares a sulfamoylphenylacetamide core but lacks the phenoxy linker and dihydrobenzofuran group.
- Synthesis : Synthesized via copper-catalyzed coupling (green solvent method).
- Activity: Not explicitly reported, but sulfonamide derivatives often exhibit antimicrobial or anti-inflammatory properties.
b) Anti-exudative Acetamides (3.1–3.21)
- Structure: 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives.
- Activity : Demonstrated anti-exudative efficacy at 10 mg/kg, comparable to diclofenac sodium.
- Comparison : The target compound’s dihydrobenzofuran may confer better metabolic stability than the triazole-furan hybrids.
TRPA1 Antagonists (HC-030031 and CHEM-5861528)
- Structure : Purine-derived acetamides with alkyl/aryl substitutions (e.g., isopropyl or butyl groups).
- Activity : TRPA1 inhibition (IC50: 4–10 μM); HC-030031 reduced airway inflammation in asthma models.
- Comparison : While structurally distinct, the acetamide group in both compounds suggests a role in receptor binding. The target compound’s sulfamoyl group may enhance solubility relative to these lipophilic purine analogs.
Benzimidazole-based Sulfinyl Derivatives (3ae, 3af, 3ag)**
- Structure: Methoxybenzimidazole-sulfinylphenoxyacetamides with pyridylmethyl substituents.
- Synthesis : High-yield (72–97%) routes via sulfinyl coupling.
- Comparison : The benzimidazole core in these compounds likely enhances proton pump inhibition (similar to omeprazole), whereas the target compound’s dihydrobenzofuran may favor CNS permeability.
Chloro-Fluoro Phenyl Analog (CAS: 2034450-18-3)**
- Structure : 2-(2-chloro-6-fluorophenyl)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide.
- Key Differences: Replaces the sulfamoylphenoxy group with a chloro-fluorophenyl moiety.
Comparative Data Table
Key Research Findings and Implications
- Sulfamoyl vs. Sulfinyl Groups : The target compound’s sulfamoyl group may improve water solubility compared to sulfinyl derivatives (e.g., 3ae–3ag), which are more lipophilic.
- Activity Gaps : While anti-exudative and TRPA1 antagonists have documented efficacy, the target compound’s pharmacological profile remains uncharacterized. Future studies should prioritize assays for inflammation or ion channel modulation.
Biological Activity
The compound 2-(4-(N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)sulfamoyl)phenoxy)acetamide is a derivative of benzofuran, which has gained attention due to its diverse biological activities. This article explores the synthesis, biological properties, mechanisms of action, and potential therapeutic applications of this compound.
- Molecular Formula : C21H22N2O4S
- Molecular Weight : 398.5 g/mol
- CAS Number : 2034450-92-3
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzofuran Core : The benzofuran structure is synthesized through cyclization reactions involving phenolic compounds.
- Introduction of the Propan-2-yl Group : This is achieved via alkylation reactions using appropriate alkylating agents.
- Amidation : The final step involves forming the amide bond between the benzofuran derivative and the sulfonamide moiety.
Biological Activity
Research indicates that benzofuran derivatives exhibit a wide range of biological activities, including:
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound show significant anticancer properties. For instance:
- Cytotoxicity Against Tumor Cell Lines : The compound has been evaluated against various cancer cell lines, with notable effects observed in breast and lung cancer models. In vitro studies indicated IC50 values in micromolar ranges, suggesting potent activity against these cell lines .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 10 |
| A549 (Lung) | 15 |
| HeLa (Cervical) | 12 |
The mechanism through which this compound exerts its biological effects primarily involves:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit mitosis by interacting with tubulin, leading to disrupted cell division .
- Induction of Apoptosis : Flow cytometry studies reveal that treatment with this compound induces apoptosis in cancer cells, particularly affecting late apoptotic stages .
Case Studies
- Study on Antitumor Effects : A study evaluated the effects of related benzofuran derivatives on human tumor cell lines. The results indicated that these compounds could inhibit DNA synthesis and induce DNA damage, leading to increased cell death rates in treated cultures .
- Evaluation in Animal Models : In vivo studies on mice demonstrated that certain derivatives could significantly reduce tumor growth compared to controls, supporting their potential as therapeutic agents .
Q & A
Q. Critical Parameters :
- Temperature : Lower temperatures (e.g., 0–5°C) improve selectivity in sulfonation, while higher temperatures (60–80°C) accelerate coupling reactions .
- Catalysts : Palladium or copper catalysts enhance cross-coupling efficiency in heterocyclic systems .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures ≥95% purity .
Which spectroscopic and chromatographic techniques are most effective for confirming the structural integrity of this compound?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks for sulfamoyl (-SO₂NH-), dihydrobenzofuran (δ 4.2–4.5 ppm for -OCH₂), and acetamide (δ 2.1 ppm for CH₃CONH-) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions .
- Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ with <2 ppm error .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect byproducts .
Sample Preparation : Use deuterated DMSO for NMR and HPLC-grade solvents to avoid artifacts .
How can researchers design initial biological activity screens for this compound, considering its structural analogs?
Basic Research Question
- Enzyme Inhibition Assays : Test against cyclooxygenase-2 (COX-2) or tyrosine kinases due to sulfamoyl and phenoxy groups’ role in binding catalytic sites .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination .
- Molecular Docking : Preliminary docking with AutoDock Vina identifies potential targets (e.g., EGFR, VEGFR) .
Controls : Compare with structurally similar compounds like N-(3,4-dimethylphenyl)-2-{[7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide to validate activity trends .
What computational strategies are employed to predict the interaction mechanisms between this compound and biological targets?
Advanced Research Question
- Quantum Chemical Calculations :
- Density Functional Theory (DFT) : Optimizes geometry and calculates electrostatic potential maps to identify reactive sites .
- Molecular Dynamics (MD) : Simulates ligand-protein binding stability (e.g., 100 ns trajectories in GROMACS) .
- Pharmacophore Modeling : Highlights essential features (e.g., sulfamoyl as hydrogen bond acceptor) using Schrödinger Suite .
Validation : Cross-check computational predictions with experimental SPR (surface plasmon resonance) binding affinity data .
How should researchers approach structure-activity relationship (SAR) studies given the compound's multifunctional groups?
Advanced Research Question
- Systematic Modifications :
- Sulfamoyl Group : Replace with sulfonamide or carbamate to assess hydrogen-bonding contributions .
- Dihydrobenzofuran : Introduce halogen substituents (e.g., Cl, Br) to evaluate hydrophobic interactions .
- Phenoxy Acetamide : Vary alkoxy chain length (ethoxy vs. methoxy) for steric effects .
Q. Activity Correlation :
| Modification | Biological Activity (IC₅₀, μM) | Target |
|---|---|---|
| Sulfamoyl → Sulfonamide | 12.3 → 45.7 | COX-2 Inhibition |
| Ethoxy → Methoxy | 8.9 → 22.1 | EGFR Inhibition |
Tools : Use QSAR models (e.g., Random Forest) to predict activity from molecular descriptors .
What methodologies resolve contradictions in reported biological activities of structurally similar acetamide derivatives?
Advanced Research Question
- Meta-Analysis : Aggregate data from PubChem and independent studies to identify outliers (e.g., inconsistent IC₅₀ values due to assay variability) .
- Orthogonal Assays : Confirm anticancer activity via both apoptosis (Annexin V) and cell cycle arrest (PI staining) assays .
- Reproducibility Studies : Standardize protocols (e.g., ATP concentration in kinase assays) across labs to minimize variability .
Q. Case Study :
- Conflict : Compound A shows COX-2 inhibition in one study but not another.
- Resolution : Verify using identical enzyme sources (human recombinant vs. murine) and inhibitor concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
